N-Heptan-2-yl-N'-nonylthiourea
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Overview
Description
N-Heptan-2-yl-N’-nonylthiourea is a chemical compound that belongs to the class of thioureas. Thioureas are organosulfur compounds with the general formula (R1R2N)(R3R4N)C=S. This compound is characterized by the presence of a heptan-2-yl group and a nonyl group attached to the nitrogen atoms of the thiourea moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Heptan-2-yl-N’-nonylthiourea typically involves the reaction of heptan-2-amine with nonyl isothiocyanate. The reaction is carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-Heptan-2-yl-N’-nonylthiourea can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-Heptan-2-yl-N’-nonylthiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
N-Heptan-2-yl-N’-nonylthiourea has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and polymers.
Mechanism of Action
The mechanism of action of N-Heptan-2-yl-N’-nonylthiourea involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, it can interact with cellular proteins, affecting various signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-Heptan-2-yl-N’-heptylthiourea
- N-Heptan-2-yl-N’-octylthiourea
- N-Heptan-2-yl-N’-decylthiourea
Uniqueness
N-Heptan-2-yl-N’-nonylthiourea is unique due to its specific alkyl chain length, which influences its chemical properties and biological activities. Compared to similar compounds, it may exhibit different solubility, reactivity, and potency in various applications.
Properties
CAS No. |
62549-41-1 |
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Molecular Formula |
C17H36N2S |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
1-heptan-2-yl-3-nonylthiourea |
InChI |
InChI=1S/C17H36N2S/c1-4-6-8-9-10-11-13-15-18-17(20)19-16(3)14-12-7-5-2/h16H,4-15H2,1-3H3,(H2,18,19,20) |
InChI Key |
GWJPCUQRZGVWSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC(=S)NC(C)CCCCC |
Origin of Product |
United States |
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